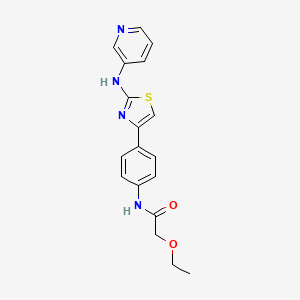

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-2-24-11-17(23)20-14-7-5-13(6-8-14)16-12-25-18(22-16)21-15-4-3-9-19-10-15/h3-10,12H,2,11H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXZGLAGJHFZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the acetamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide exhibit significant antimicrobial properties. Thiazole-based compounds have shown effectiveness against various pathogens, including bacteria and fungi. The pyridine component enhances biological activity through interactions with enzyme active sites, which may lead to the inhibition of microbial growth.

Anti-inflammatory Properties

Compounds containing thiazole and pyridine rings have been studied for their anti-inflammatory effects. The structural diversity of this compound may confer unique mechanisms of action against inflammatory pathways, making it a candidate for further pharmacological studies.

Cancer Therapeutics

Emerging studies suggest that this compound may function as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors targeting CDKs are considered promising candidates for cancer therapy, particularly in treating proliferative diseases such as leukemia and solid tumors . The potential to modulate protein kinase activity positions this compound as a valuable compound in oncology research.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Stability :

- Compound 4a () exhibits a high melting point (230–232°C), indicating crystalline stability due to its quinoxaline and pyrimidine-thio groups . The target compound’s melting point is unreported but likely influenced by its ethoxy and pyridine substituents.

Spectral Data :

- IR and NMR data for analogs (e.g., 9a–9e in ) highlight characteristic peaks for acetamide C=O (~1650–1700 cm⁻¹) and aromatic C-H stretches . The pyridin-3-ylamino group in the target compound would introduce distinct NMR shifts (e.g., δ 8.3–8.5 ppm for pyridine protons).

Pharmacological Potential

- Solubility and Bioavailability : The ethoxy group in the target compound may improve logP compared to chlorophenyl (4a) or bromophenyl (9c) analogs, enhancing membrane permeability .

- Metabolic Stability : Pyridine rings (target compound) are generally more metabolically stable than benzimidazoles (9a–9e), which may undergo oxidative degradation .

Biological Activity

2-Ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.43 g/mol. The compound features a thiazole ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological properties.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation and survival pathways. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in the regulation of the cell cycle.

Inhibition of CDKs

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by disrupting the activity of CDKs. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer types, including breast and lung cancers .

Biological Activity Profiles

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In a study involving MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, this compound showed IC50 values as low as 0.00803 μM against A549 cells, indicating potent anti-cancer activity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Studies : The compound was evaluated for its antimicrobial properties against various pathogens. It exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

- HIF Prolyl Hydroxylase Inhibition : Research has also highlighted its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs), which are critical in cellular responses to hypoxia. This inhibition can enhance the stability of HIF, potentially leading to increased expression of genes involved in angiogenesis and metabolism .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce pyridylmethoxy or thiazole moieties (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol as precursors) .

- Reductive amination with iron powder in acidic media to generate aniline intermediates .

- Condensation reactions with cyanoacetic acid or acetamide derivatives using condensing agents (e.g., DCC or EDC) under reflux in acetone or ethanol .

- Purification via recrystallization (ethanol or acetic acid) or column chromatography to isolate the target compound .

Yield Optimization: - Control reaction pH and temperature (e.g., reflux at 80–100°C for 6–8 hours) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced: How can conflicting biological activity data for thiazole-acetamide derivatives be systematically resolved?

Methodological Answer:

Conflicting results may arise from assay variability or structural heterogeneity. Strategies include:

- Orthogonal assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and cell-based (e.g., MTT) methods .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups like -CF₃) to isolate structure-activity relationships (SAR) .

- Computational docking : Compare binding poses of active vs. inactive analogs to identify critical interactions (e.g., with acetylcholinesterase or kinase targets) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity across similar scaffolds .

Basic: What spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.0–8.5 ppm for pyridyl/thiazole) and acetamide carbonyl signals (δ ~170 ppm) .

- IR Spectroscopy : Confirm presence of amide C=O (1650–1700 cm⁻¹) and thiazole C=N (1600 cm⁻¹) .

- Elemental Analysis (EA) : Match experimental vs. calculated C/H/N/S percentages to validate purity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How do electron-withdrawing substituents (e.g., -CF₃) influence the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- Lipophilicity : -CF₃ groups increase logP values, enhancing membrane permeability (measured via shake-flask or HPLC methods) .

- Metabolic Stability : Fluorinated analogs resist cytochrome P450 oxidation, improving half-life in hepatic microsome assays .

- Target Affinity : Electron-withdrawing groups may strengthen hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets), validated via isothermal titration calorimetry (ITC) .

- Toxicity Screening : Assess hepatotoxicity in HepG2 cells and cardiotoxicity in hERG channel assays to balance efficacy and safety .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted aniline intermediates or over-oxidized thiazole rings.

- Mitigation Strategies :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate acetamide derivatives from polar impurities .

- Recrystallization : Ethanol/water mixtures effectively remove hydrophilic byproducts .

- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to halt reactions at optimal conversion .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability of derivatives with target proteins (e.g., EGFR or PARP) over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize syntheses .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, solubility, and toxicity early in design .

- Crystallography : Resolve co-crystal structures (e.g., PDB entries) to identify key binding interactions for mimicry .

Basic: What experimental designs are recommended for evaluating biological activity in heterogeneous cell models?

Methodological Answer:

- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate across cell lines (e.g., MCF-7, HeLa) to calculate IC₅₀ values .

- Control Groups : Include untreated cells and reference drugs (e.g., doxorubicin for cytotoxicity) .

- Time-Kill Assays : Assess bactericidal effects at 0–24 hours for antimicrobial studies .

- Statistical Models : Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs .

Advanced: How can SAR studies reconcile discrepancies in potency across related analogs?

Methodological Answer:

- 3D-QSAR Models : Build CoMFA/CoMSIA maps to visualize steric/electrostatic contributions to activity .

- Proteomics Profiling : Identify off-target interactions via kinome-wide screening (e.g., using KINOMEscan) .

- Solubility Adjustments : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to improve bioavailability in low-potency analogs .

- Synergistic Screens : Test combinations with adjuvants (e.g., cisplatin) to uncover hidden efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.